molecular formula C12H24N2O2 B1392902 Tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate CAS No. 887587-20-4

Tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate

Cat. No. B1392902
M. Wt: 228.33 g/mol
InChI Key: VUTULUPDGBEPBY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate, commonly referred to as TB-PP, is an organic compound with a variety of uses in scientific research. It is a colorless, crystalline solid with a molecular weight of 227.3 g/mol and a melting point of 58-60 °C. TB-PP is used in a variety of laboratory experiments, such as synthesis and reaction studies, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Enantioselective Synthesis

Tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate plays a crucial role in the enantioselective synthesis of chiral pyrrolidines. Chung et al. (2005) described its use in a practical asymmetric synthesis strategy, achieving high yields and enantioselectivity. The key steps involved catalytic asymmetric reduction, displacement, and conjugate addition reactions, culminating in a nitrile anion cyclization that forms chiral pyrrolidine with excellent yield and enantioselectivity (Chung et al., 2005).

Crystal Structure Analysis

The compound has been utilized in studies focused on understanding molecular structures. Naveen et al. (2007) synthesized a derivative and characterized it using X-ray diffraction studies. The crystal structure provided insights into the conformation of the pyrrolidine ring and the nature of intermolecular interactions (Naveen et al., 2007).

Coupling Reactions

In the field of organic synthesis, this compound has been involved in palladium-catalyzed coupling reactions. Wustrow and Wise (1991) reported its use in the synthesis of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating its versatility in creating structurally diverse molecules (Wustrow & Wise, 1991).

Antibacterial Research

In medicinal chemistry, a derivative of tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate was used in the synthesis of antibacterial agents. Bouzard et al. (1992) explored its incorporation into fluoronaphthyridine derivatives, demonstrating its potential in developing new therapeutic agents (Bouzard et al., 1992).

Asymmetric Synthesis of Polyfluoroalkylated Prolinols

In the realm of asymmetric synthesis, the compound has been used to create polyfluoroalkylated prolinols. Funabiki et al. (2008) reported on its reduction to yield highly stereoselective products, crucial for developing pharmaceuticals and agrochemicals (Funabiki et al., 2008).

properties

IUPAC Name

tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-7-13-10-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTULUPDGBEPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679065
Record name tert-Butyl 3-(propylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate

CAS RN

887587-20-4
Record name tert-Butyl 3-(propylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Zhou, M Ji, H Yao, R Cao, H Zhao, X Wang… - Organic & …, 2018 - pubs.rsc.org
Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety were designed and synthesized as PARP-1/2 inhibitors. Structure–activity relationships were …
Number of citations: 47 pubs.rsc.org

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